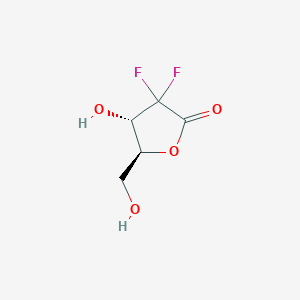![molecular formula C13H18O2 B071786 3-[(S)-1-Ethenylbutyl]-5-methylcatechol CAS No. 193753-46-7](/img/structure/B71786.png)
3-[(S)-1-Ethenylbutyl]-5-methylcatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(S)-1-Ethenylbutyl]-5-methylcatechol, also known as EMCA, is a catechol derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is not fully understood. However, it is believed that 3-[(S)-1-Ethenylbutyl]-5-methylcatechol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to modulate various signaling pathways involved in oxidative stress and inflammation.
Biochemical And Physiological Effects
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess various biochemical and physiological effects. In addition to its potent antioxidant properties, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has also been found to modulate various metabolic pathways, making it a potential candidate for the development of novel metabolic therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its potent antioxidant properties, which make it a valuable tool for investigating oxidative stress-related diseases. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for research on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. One area of interest is the development of novel antioxidant therapies based on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. Additionally, further investigation is needed to fully understand the mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol and its potential applications in various scientific fields. Finally, studies are needed to investigate the safety and efficacy of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in animal models and humans.
Synthesis Methods
3-[(S)-1-Ethenylbutyl]-5-methylcatechol can be synthesized through a multistep process involving the condensation of 4-methyl-1,2-benzoquinone with (S)-1-bromo-3-butene, followed by reduction and methylation reactions. This method has been optimized to yield high purity 3-[(S)-1-Ethenylbutyl]-5-methylcatechol with good yields.
Scientific Research Applications
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is in the field of antioxidant research. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess potent antioxidant properties, which makes it a potential candidate for the development of novel antioxidant therapies.
properties
CAS RN |
193753-46-7 |
|---|---|
Product Name |
3-[(S)-1-Ethenylbutyl]-5-methylcatechol |
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChI Key |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Canonical SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
synonyms |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
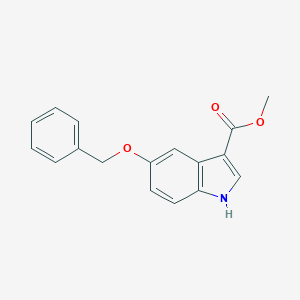
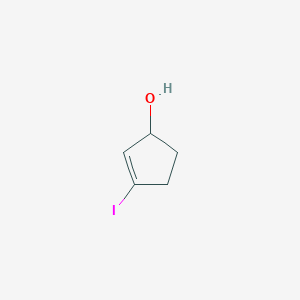
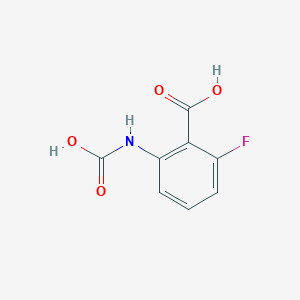
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
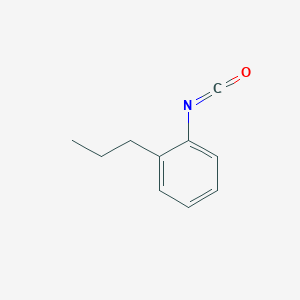
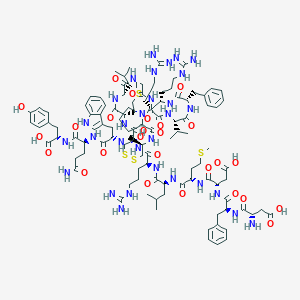
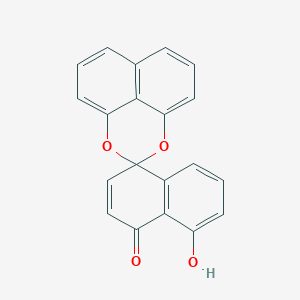
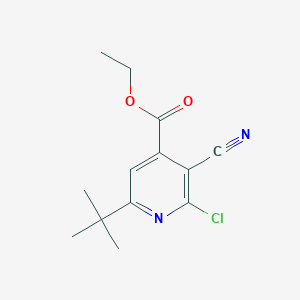
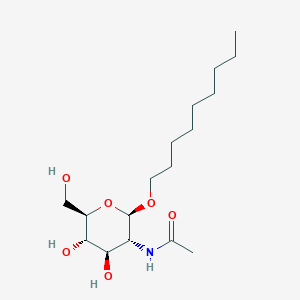
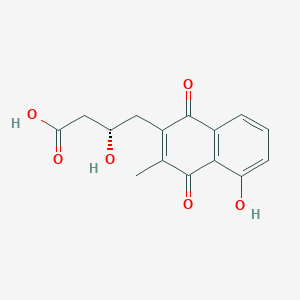
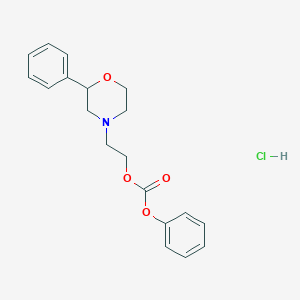
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
